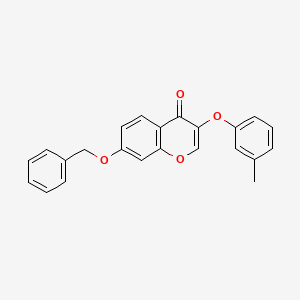
7-(benzyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(benzyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-4H-chromen-4-one, benzyl bromide, and 3-methylphenol.
Benzylation: The first step involves the benzylation of 7-hydroxy-4H-chromen-4-one using benzyl bromide in the presence of a base like potassium carbonate. This reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Etherification: The next step is the etherification of the benzylated intermediate with 3-methylphenol. This reaction is typically carried out using a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).
Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and phenoxy positions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
7-(benzyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a tool in chemical biology to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis, leading to its potential anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
7-(benzyloxy)-4H-chromen-4-one: Lacks the 3-methylphenoxy group, resulting in different biological activities.
3-(3-methylphenoxy)-4H-chromen-4-one: Lacks the benzyloxy group, leading to variations in its chemical reactivity and biological effects.
7-(benzyloxy)-3-phenoxy-4H-chromen-4-one: Contains a phenoxy group instead of a 3-methylphenoxy group, affecting its interaction with molecular targets.
Uniqueness
7-(benzyloxy)-3-(3-methylphenoxy)-4H-chromen-4-one is unique due to the presence of both benzyloxy and 3-methylphenoxy groups, which contribute to its distinct chemical reactivity and biological activities. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry and chemical biology.
Properties
Molecular Formula |
C23H18O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(3-methylphenoxy)-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H18O4/c1-16-6-5-9-19(12-16)27-22-15-26-21-13-18(10-11-20(21)23(22)24)25-14-17-7-3-2-4-8-17/h2-13,15H,14H2,1H3 |
InChI Key |
NSEGNLIPGZNGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-methylphenyl)sulfonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B15036909.png)
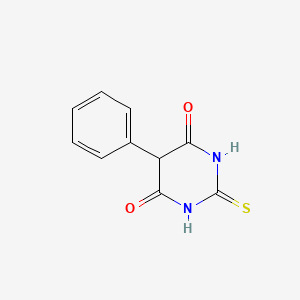
![Ethyl 2-(2H-1,3-benzodioxole-5-amido)-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B15036930.png)
![3-methyl-1-phenyl-4-{(E)-[(trimethoxymethyl)imino]methyl}-1H-pyrazol-5-ol](/img/structure/B15036937.png)
![5-{4-[(4-methoxyphenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide](/img/structure/B15036947.png)
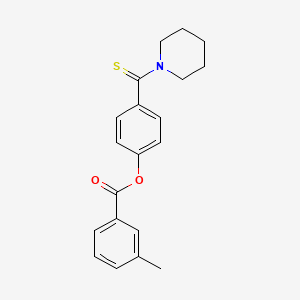
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-ethyl-2-oxoacetamide](/img/structure/B15036957.png)
![N-(4-bromophenyl)-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide](/img/structure/B15036965.png)
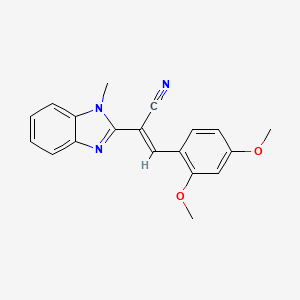

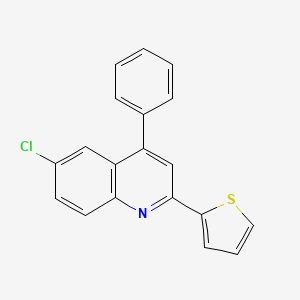
![3-chloro-1-(2,3-dimethylphenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B15036995.png)
![10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B15037006.png)
![ethyl 1-ethyl-2-methyl-5-[(2-methylbenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B15037013.png)
